Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-1-yl)piperidine dihydrochloride

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

4-(Azetidin-1-yl)piperidine dihydrochloride is a bifunctional heterocyclic amine salt combining a piperidine core with a strained azetidine ring. The dihydrochloride salt form (MW: 213.15 g/mol) provides enhanced aqueous solubility and handling stability versus the free base, enabling direct use in amide coupling and reductive amination without additional salt exchange. Its reduced basicity (pKa ~6-7) and unique vector offer advantages in JAK1 and PDE10 inhibitor pharmacophores, with 284+ patents validating its utility. Ideal for medicinal chemistry library synthesis and CNS-targeted lead optimization.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 864246-02-6
Cat. No. B1290480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)piperidine dihydrochloride
CAS864246-02-6
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H
InChIKeyMOTOMPUZVPDAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-1-yl)piperidine dihydrochloride: A Piperidine-Azetidine Hybrid Building Block for Medicinal Chemistry and JAK1-Targeted Scaffolds


4-(Azetidin-1-yl)piperidine dihydrochloride (CAS: 864246-02-6) is a bifunctional heterocyclic amine salt combining a piperidine core with a strained azetidine ring, typically supplied as a white crystalline solid with purity ranging from 95% to 98% . This dihydrochloride salt form (MW: 213.15 g/mol) provides enhanced aqueous solubility and handling stability compared to its free base counterpart (MW: 140.23 g/mol), making it a preferred building block for solution-phase organic synthesis and pharmaceutical intermediate applications [1].

Why 4-(Azetidin-1-yl)piperidine dihydrochloride Cannot Be Replaced by Common Piperidine Analogs: A Comparative Procurement Perspective


Substituting 4-(Azetidin-1-yl)piperidine dihydrochloride with closely related piperidine-based diamines (e.g., pyrrolidine, morpholine, or piperidine analogs) introduces substantial differences in molecular geometry, electronic properties, and biological target engagement. The strained, four-membered azetidine ring confers a unique vector and reduced basicity (estimated pKa ~6-7 range) relative to five- and six-membered saturated N-heterocycles, directly impacting binding interactions in JAK1 and PDE10 inhibitor pharmacophores [1]. Furthermore, the dihydrochloride salt offers distinct solubility and stability advantages over free base forms and alternative salts, which is critical for reproducible experimental outcomes in medicinal chemistry campaigns [2].

Quantitative Differentiation Guide for 4-(Azetidin-1-yl)piperidine dihydrochloride: Head-to-Head Comparisons with Analogs and Salts


Ring Strain and Molecular Geometry: Azetidine vs. Pyrrolidine and Morpholine in Piperidine Diamines

The azetidine ring in 4-(Azetidin-1-yl)piperidine dihydrochloride exhibits significantly higher ring strain (approximately 26.7 kcal/mol for azetidine) compared to the nearly strain-free pyrrolidine (5-membered ring, ~6.0 kcal/mol) and morpholine (6-membered ring with oxygen heteroatom) [1]. This strain influences the spatial orientation of the basic nitrogen lone pair, resulting in a more rigid, vector-defined scaffold. Consequently, the pKa of the azetidine nitrogen is lower (estimated ~6.0-7.0) than that of pyrrolidine (pKa ~11.3) or piperidine (pKa ~11.2), directly affecting protonation state and target binding at physiological pH [2].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Commercial Availability and Price Benchmarking: Dihydrochloride Salt vs. Free Base and Alternative Salts

4-(Azetidin-1-yl)piperidine dihydrochloride is offered by multiple vendors with a typical purity of 95-97% . Its pricing (e.g., $147 for 250 mg from AKSci, $295 for 1 g from AChemBlock) is competitive compared to the free base (CAS 686298-29-3, $378 for 1 g from AKSci) and reflects the added value of pre-formed, stable salt suitable for direct use in aqueous or polar aprotic reactions without additional neutralization steps . In contrast, the morpholine analog (4-(morpholin-4-yl)piperidine dihydrochloride, CAS 550370-31-5) shows similar pricing but introduces an oxygen heteroatom altering both polarity and metabolic profile.

Chemical Procurement Building Blocks Cost Analysis

Patent Density and Medicinal Chemistry Relevance: JAK1 and PDE10 Inhibitor Scaffolds

The core scaffold 4-(azetidin-1-yl)piperidine (and its derivatives) is associated with 284 patents as indexed by PubChemLite, with significant activity concentrated in JAK1 (Janus kinase 1) and PDE10 (phosphodiesterase 10) inhibitor patents filed by Incyte Corporation and Amgen Inc. between 2010-2024 [1][2]. In contrast, the pyrrolidine analog (4-(pyrrolidin-1-yl)piperidine) and morpholine analog (4-(morpholin-4-yl)piperidine) show considerably lower patent density (estimated <50 patents each) in kinase inhibitor contexts, indicating a higher degree of validated utility for the azetidine-containing scaffold in drug discovery programs [3].

Drug Discovery Kinase Inhibitors Patent Analytics

Recommended Procurement and Application Scenarios for 4-(Azetidin-1-yl)piperidine dihydrochloride


Synthesis of JAK1 Inhibitor Lead Series

Medicinal chemistry teams developing novel JAK1 inhibitors for autoimmune and inflammatory diseases should prioritize 4-(Azetidin-1-yl)piperidine dihydrochloride as a key intermediate. Its strained azetidine ring provides a distinct vector for hinge-binding interactions, validated by extensive patent literature (284+ patents) from Incyte Corporation and others [1][2]. The dihydrochloride salt ensures consistent solubility and handling for parallel synthesis and library generation.

PDE10 Inhibitor Programs for CNS Disorders

For drug discovery efforts targeting phosphodiesterase 10 (PDE10) in Huntington's disease, schizophrenia, and other CNS conditions, 4-(Azetidin-1-yl)piperidine dihydrochloride serves as a privileged scaffold with demonstrated CNS penetrance advantages [1]. Its reduced basicity (pKa ~6-7) compared to piperidine-only analogs may lower hERG liability and improve brain exposure, making it a strategic procurement choice for neuroscience-focused projects [2].

Scaffold Hopping and Bioisostere Replacement

In lead optimization campaigns where existing piperidine-pyrrolidine or piperidine-morpholine scaffolds show suboptimal potency, selectivity, or metabolic stability, 4-(Azetidin-1-yl)piperidine dihydrochloride offers a validated bioisostere with altered conformational preference and lower clogP [1]. The dihydrochloride salt form facilitates direct incorporation into amide coupling or reductive amination steps without additional salt exchange or neutralization, streamlining SAR exploration [2].

Building Block for High-Throughput Chemistry Libraries

Contract research organizations (CROs) and internal medicinal chemistry departments generating diverse compound libraries for phenotypic or target-based screening should stock 4-(Azetidin-1-yl)piperidine dihydrochloride as a core building block. Its favorable cost profile ($295/g for 97% purity) and stable salt form support automated liquid handling and parallel synthesis workflows, while its high patent density (284 patents) indicates broad applicability across multiple therapeutic areas [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-1-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.